1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one
Description
The compound 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is a pyrazole derivative featuring a 3,5-dimethyl-substituted pyrazole core. Key structural elements include:
- A 4-nitrophenylsulfanyl group at the 4-position of the pyrazole ring.
- A 4-fluorophenoxy ethanone moiety at the 1-position.
The 4-fluorophenoxy group contributes to lipophilicity, which may improve membrane permeability relative to non-fluorinated analogs .
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBDUDAAYSJGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with the fluorophenoxy ethanone moiety under specific reaction conditions .
Chemical Reactions Analysis
1-{3,5-Dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenoxy moiety can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{3,5-Dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, the nitrophenyl sulfanyl group may interact with enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Pyrazole vs. Triazole Derivatives
A triazole-based analog, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), shares a sulfonylphenyl substituent but differs in the heterocyclic core.
Pyrazole vs. Pyrrole Derivatives
The pyrrole derivative 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone () replaces the pyrazole with a pyrrole ring.
- Pyrroles are more aromatic and less basic than pyrazoles, which could diminish solubility in aqueous environments. The target compound’s pyrazole core may offer better bioavailability .
Substituent Modifications
Sulfanyl vs. Sulfonamide/Sulfonyl Groups
- 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide () contains a sulfonamide group. Sulfonamides are highly polar and prone to hydrolysis, whereas the sulfanyl group in the target compound is more stable under physiological conditions .
- The 4-nitrophenyl substituent in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich active sites compared to non-nitrated analogs like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () .
Fluorophenoxy vs. Chlorophenyl/Phenoxy Groups
Data Table: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight | logP (Estimated) | Water Solubility (μg/mL) |
|---|---|---|---|---|---|
| Target Compound | Pyrazole | 4-Nitrophenylsulfanyl, 4-Fluorophenoxy | 429.4 | 3.2 | <10 (predicted) |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole | Phenylsulfonyl, 2,4-Difluorophenyl | 523.5 | 4.1 | <5 (predicted) |
| 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one | Pyrazole | 4-Chlorophenyl, 4-Methyl | 248.7 | 3.8 | 15 (reported) |
| 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone | Pyrrole | 2-Fluorophenylsulfonylpiperazine | 421.5 | 2.9 | 6.4 (reported) |
Research Implications and Methodological Notes
- Synthesis : The target compound’s synthesis likely follows protocols similar to , involving nucleophilic substitution for sulfanyl group installation.
Biological Activity
The compound 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique combination of functional groups that contribute to its biological activity. The presence of the nitrophenyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N3O3S |
| Molecular Weight | 354.42 g/mol |
| IUPAC Name | 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
Antimicrobial Properties
Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. A study indicated that compounds similar to this structure demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. For instance, analogs of the compound have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
Anti-inflammatory Effects
Additionally, compounds containing pyrazole rings have been linked to anti-inflammatory activities. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro, suggesting that these compounds may serve as potential therapeutic agents for inflammatory diseases .
The biological activity of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitrophenyl group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on target enzymes.
- Receptor Modulation : The fluorophenoxy moiety may facilitate binding to cell surface receptors, influencing signal transduction pathways associated with cell proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A derivative was tested against several cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a promising avenue for drug development targeting specific cancer types .
- Antimicrobial Efficacy : In vitro tests revealed that compounds with similar structures inhibited bacterial growth effectively at concentrations as low as 10 µM, showcasing their potential as new antimicrobial agents .
Q & A
Basic Research Question
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–S: 1.76–1.82 Å) and dihedral angles between aromatic rings .
- NMR : H NMR identifies substituent environments (e.g., 4-fluorophenoxy protons at δ 6.8–7.1 ppm). F NMR confirms fluorophenyl integration .
- HPLC : Purity >99% achieved using C18 columns with acetonitrile/water gradients (retention time: ~12.5 min) .
How can structure-activity relationships (SAR) be explored for pharmacological applications?
Advanced Research Question
- Substituent variation : Replace 4-nitrophenylsulfanyl with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate bioactivity.
- Biological assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Data interpretation : Correlate logP values (calculated via HPLC) with cellular permeability trends .
What mechanistic insights explain the regioselectivity of pyrazole functionalization?
Advanced Research Question
Regioselectivity is governed by steric and electronic factors:
- Steric effects : 3,5-Dimethyl groups on pyrazole direct electrophiles to the less hindered C4 position.
- Electronic effects : The 4-nitrophenylsulfanyl group stabilizes intermediates via resonance. Kinetic studies (monitored by TLC/HPLC) show faster reaction rates at C4 due to lower activation energy .
How can computational modeling predict physicochemical properties or binding modes?
Advanced Research Question
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict dipole moments (e.g., ~5.2 D) and HOMO-LUMO gaps (~4.1 eV) .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the sulfanyl group .
How should researchers address contradictions in bioactivity data across studies?
Advanced Research Question
- Experimental design : Use randomized block designs with split-plot arrangements to control variability (e.g., four replicates per condition) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to differentiate treatment effects. Report effect sizes (η²) to quantify variance explained .
What intermolecular interactions stabilize the crystal lattice?
Advanced Research Question
SCXRD reveals:
- Hydrogen bonding : Bifurcated C–H⋯O interactions (2.3–2.5 Å) between ketone oxygen and adjacent aromatic protons .
- Van der Waals forces : Stacking of fluorophenyl and nitrophenyl rings (3.8–4.2 Å spacing) contributes to lattice energy .
What methodologies assess pharmacokinetic properties in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
